molecular formula C14H22FNO2S B1184742 N,N-dibutyl-3-fluorobenzenesulfonamide

N,N-dibutyl-3-fluorobenzenesulfonamide

Cat. No.: B1184742
M. Wt: 287.393
InChI Key: PZLWYBZYFDDCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibutyl-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring substituted at the 3-position and N,N-dibutyl groups attached to the sulfonamide moiety. This compound belongs to a class of sulfonamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material science. The dibutyl substituents contribute to lipophilicity, affecting solubility and membrane permeability.

Properties

Molecular Formula

C14H22FNO2S

Molecular Weight

287.393

IUPAC Name

N,N-dibutyl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C14H22FNO2S/c1-3-5-10-16(11-6-4-2)19(17,18)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3

InChI Key

PZLWYBZYFDDCLT-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=CC(=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N,N-Dibutyl-3-fluorobenzenesulfonamide shares structural similarities with other sulfonamides and fluorinated aromatic compounds. Key comparisons include:

Compound Name Substituents Key Properties/Applications
N,N-Diethyl-3-amino-4-methoxybenzenesulfonamide Diethyl, amino, methoxy groups Higher polarity due to amino and methoxy groups; used in dye synthesis
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide Chlorophenyl, carboxamide Fungicidal activity (cyprofuram) via inhibition of mitochondrial respiration
N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine Methoxypropyl, triazine core Herbicidal action (methoprotryne) targeting photosynthesis

Key Differences:

  • Fluorine vs.
  • Dibutyl vs. Diethyl Substituents: The longer alkyl chains in the dibutyl variant increase lipophilicity, which may improve bioavailability but reduce water solubility relative to diethyl analogs .

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